PSMA/PSM-P1 (4-12) is classified as a ligand for PSMA, which can be utilized in molecular imaging and targeted radiotherapy. The ligand's design incorporates various modifications aimed at improving its binding affinity and internalization properties within cancerous tissues. Research has indicated that modifications to the ligand can significantly influence its pharmacokinetics and biodistribution, making it a subject of extensive study in the field of nuclear medicine and oncology .
The synthesis of PSMA/PSM-P1 (4-12) typically involves a mixed solid-phase and solution-phase synthetic strategy. This approach allows for the efficient assembly of complex molecular structures while facilitating the incorporation of specific functional groups that enhance binding affinity to PSMA.
The molecular structure of PSMA/PSM-P1 (4-12) features a urea-based core that interacts with the zinc-binding site of PSMA. The ligand's design includes specific moieties that enhance its affinity for the target protein:
The compound's molecular weight, structural formula, and specific interactions with PSMA have been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The primary chemical reactions involving PSMA/PSM-P1 (4-12) focus on its radiolabeling for imaging purposes:
The mechanism of action for PSMA/PSM-P1 (4-12) involves selective binding to the PSMA protein on prostate cancer cells. Upon administration, the ligand binds to PSMA due to its structural compatibility with the enzyme's active site:
The physical and chemical properties of PSMA/PSM-P1 (4-12) include:
PSMA/PSM-P1 (4-12) has several significant applications in scientific research and clinical settings:
PSMA (also termed folate hydrolase 1 or glutamate carboxypeptidase II) is a 750-amino acid type II transmembrane glycoprotein encoded by the FOLH1 gene on chromosome 11p11-12 [5] [10]. Unlike its limited expression in healthy tissues (e.g., renal tubules, salivary glands), PSMA demonstrates 100–1,000-fold overexpression in prostate adenocarcinoma cells [1] [10]. Key pathobiological characteristics include:
Table 1: PSMA Expression Dynamics in Prostate Cancer
Disease Stage | Expression Level | Functional Consequence |
---|---|---|
Localized PCa | Moderate (10–50x normal) | Folate-dependent proliferation; neurosignaling dysregulation |
High-grade PCa | High (100x normal) | Angiogenesis induction; metabolic reprogramming |
Metastatic CRPC | Very high (500–1000x normal) | Treatment resistance; invasive migration |
The PSMA-derived nonamer peptide PSM-P1 (4-12) (LLHETDSAV) represents a human epitope presented by HLA-A*02:01, the most prevalent MHC class I allele in Western populations [6]. Its applications span two domains:
Immuno-Oncology
Molecular Imaging
Table 2: PSM-P1 (4-12)-Based Biomedical Applications
Platform | Mechanism | Research Application |
---|---|---|
Tetramer complexes | MHC-peptide staining | Quantification of anti-PSMA CTLs via flow cytometry |
Activatable molecular rotors | Viscosity-restricted fluorophore | Real-time intraoperative imaging; endocytosis tracking |
TCR gene therapy | Genetically redirected T-cells | PSMA-specific tumor lysis in xenograft models |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: